3-(3-chloro-4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
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Overview
Description
3-(3-chloro-4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a useful research compound. Its molecular formula is C15H14ClNO2S and its molecular weight is 307.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
Several studies have focused on the synthesis and chemical reactivity of benzo[b]thiophen derivatives. For instance, the work by Chapman et al. (1973) explores the preparation of dialkylaminomethyl-5-methoxybenzo[b]thiophens and their derivatives, highlighting methods that could be relevant for synthesizing and modifying compounds like 3-(3-chloro-4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine (Chapman, Clarke, Gore, Manolis, Porter, & Sutton, 1973). These methodologies could be crucial for exploring the compound's potential applications in various fields, such as material science or pharmaceuticals.
Pharmacological Potential
The pharmacological activities of benzo[b]thiophen derivatives have been a significant area of research. For example, studies on the synthesis and biological evaluation of arylidene derivatives of benzo[b]thiophene-2-carboxylic acid show promising antimicrobial and antifungal activities, suggesting that compounds in this class, including this compound, may have potential as lead compounds for developing new antibacterial and antifungal agents (Kathiravan, Venugopal, & Muthukumaran, 2017).
Material Science Applications
The structural and electronic properties of benzo[b]thiophen derivatives make them interesting candidates for material science applications. Research into the crystal and molecular structures of methoxybenzo[b]thiophenes has revealed detailed insights into their molecular configurations, which could inform the development of novel materials with specific optical or electronic properties (Mullica, Pinney, Dingeman, Bounds, & Sappenfield, 1996). Such materials could be valuable in creating new sensors, semiconductors, or other technologically relevant compounds.
Properties
IUPAC Name |
(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(3-chloro-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-19-11-6-5-8(7-10(11)16)14(18)13-9-3-2-4-12(9)20-15(13)17/h5-7H,2-4,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHPIUZOUSCBJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(SC3=C2CCC3)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.